7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a purine core substituted with various functional groups, making it a versatile molecule in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)-2-hydroxypropyl chloride. This intermediate is then reacted with 8-(4-(2-hydroxyethyl)-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atoms can produce various substituted derivatives .
Scientific Research Applications
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain kinases or interact with DNA to influence gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar structure.
Bromoxynil: A herbicide with a similar phenoxy group.
Uniqueness
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups and its purine core, which provides distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C21H26Cl2N6O5 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H26Cl2N6O5/c1-26-18-17(19(32)25-21(26)33)29(20(24-18)28-6-4-27(5-7-28)8-9-30)11-14(31)12-34-16-3-2-13(22)10-15(16)23/h2-3,10,14,30-31H,4-9,11-12H2,1H3,(H,25,32,33) |
InChI Key |
CRPBPKHUFZRPDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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